
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (088 mmol/g) is a zinc-based organometallic compound It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a zinc pivalate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-phenyl) zinc pivalate typically involves the reaction of (4-(Methoxycarbonyl)-phenyl) magnesium bromide with zinc pivalate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of (4-(Methoxycarbonyl)-phenyl) zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxycarbonyl)-phenyl) zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc carboxylates.
Reduction: It can be reduced to form zinc hydrides.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc carboxylates, while reduction may produce zinc hydrides.
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)-phenyl) zinc pivalate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a zinc source in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in zinc supplementation and as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and as a precursor for the synthesis of other organometallic compounds.
Mécanisme D'action
The mechanism by which (4-(Methoxycarbonyl)-phenyl) zinc pivalate exerts its effects involves the coordination of the zinc ion with various substrates. The zinc ion acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination can activate substrates for further chemical reactions, making the compound an effective catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl) zinc pivalate: Similar in structure but with a pyrimidinyl group instead of a phenyl group.
Zinc acetate: A simpler zinc carboxylate without the methoxycarbonyl group.
Zinc chloride: A common zinc compound used in various chemical reactions.
Uniqueness
(4-(Methoxycarbonyl)-phenyl) zinc pivalate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where other zinc compounds may not be as effective.
Propriétés
IUPAC Name |
zinc;2,2-dimethylpropanoate;methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
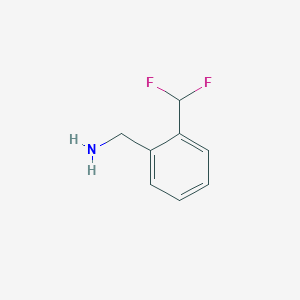

![(3R,5R)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2565223.png)
![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
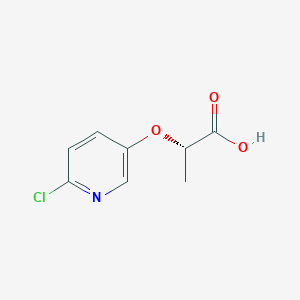
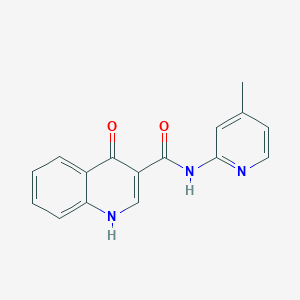

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide](/img/structure/B2565232.png)
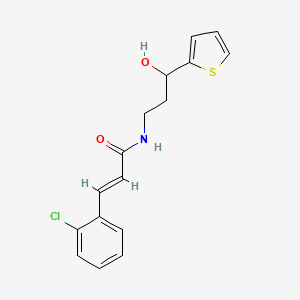
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
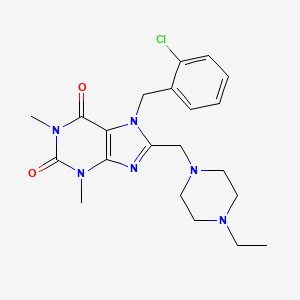
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)
![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
